molecular formula C24H23ClFNO4 B14964862 Diethyl 4-(4-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14964862
M. Wt: 443.9 g/mol
InChI Key: DMUNDSRPVFYPDI-UHFFFAOYSA-N
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Description

3,5-Diethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Pyridine derivatives

    Reduction: Tetrahydropyridine derivatives

    Substitution: Nitro or halogenated derivatives of the original compound

Scientific Research Applications

3,5-Diethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Pharmacology: The compound is investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter release.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Diethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Uniqueness

3,5-Diethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. The presence of both chlorophenyl and fluorophenyl groups can influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects and side effect profiles.

Properties

Molecular Formula

C24H23ClFNO4

Molecular Weight

443.9 g/mol

IUPAC Name

diethyl 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H23ClFNO4/c1-3-30-23(28)20-14-27(13-16-5-11-19(26)12-6-16)15-21(24(29)31-4-2)22(20)17-7-9-18(25)10-8-17/h5-12,14-15,22H,3-4,13H2,1-2H3

InChI Key

DMUNDSRPVFYPDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OCC)CC3=CC=C(C=C3)F

Origin of Product

United States

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